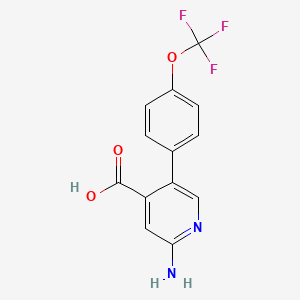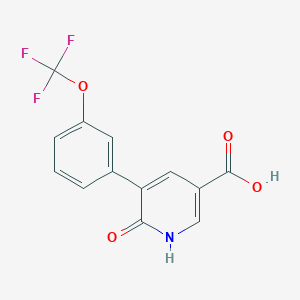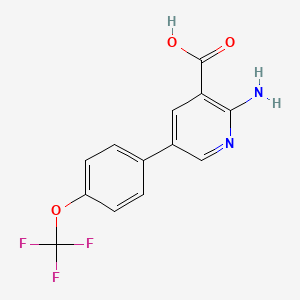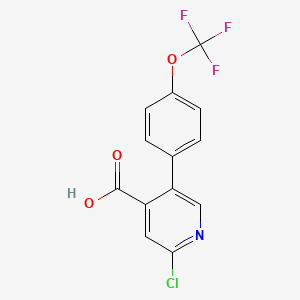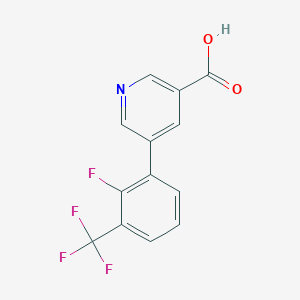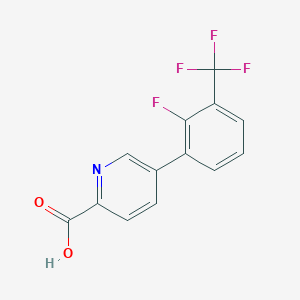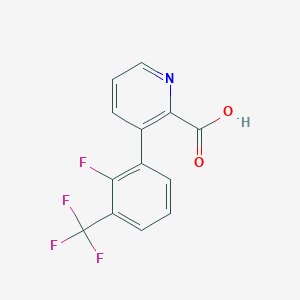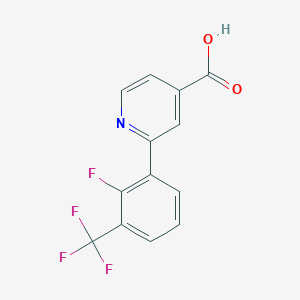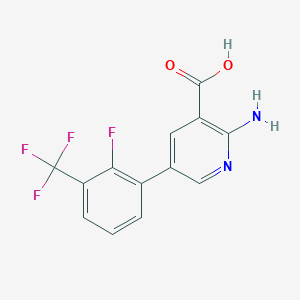
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) is an organic compound that has been studied extensively for its potential medicinal and scientific applications. It is a derivative of nicotinic acid and is classified as an aminonitrile. It has a unique structure, with a five-membered ring containing two nitrogen atoms, two fluorine atoms, and a trifluoromethyl group. This compound has been studied for its potential use in the treatment of various diseases, and has also been used in scientific research for its unique properties.
作用機序
The exact mechanism of action of 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, and is thought to be involved in the regulation of various physiological processes. It is also thought to be involved in the regulation of the activity of various neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-oxidant effects, and is thought to be involved in the regulation of cell growth and differentiation. It has also been shown to have neuroprotective effects, and is believed to be involved in the regulation of memory and learning.
実験室実験の利点と制限
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high purity, which makes it ideal for use in a variety of experiments. It is also relatively stable, which makes it suitable for long-term storage. However, it is also relatively expensive, which can be a limitation in some experiments.
将来の方向性
There are a number of potential future directions for the use of 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%). One potential direction is the development of new therapeutic applications for this compound. It could potentially be used to treat a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, it could be used in the development of new drugs, such as those that target specific enzymes or proteins. Another potential direction is the development of new fluorescent probes that could be used to study the structure and function of proteins. Finally, it could be used in the development of new materials, such as polymers and zeolites, which could be used in a variety of applications.
合成法
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) can be synthesized using a variety of methods. The most common method is the reaction of 3-trifluoromethylphenylacetonitrile with 2-amino-5-fluoronitrobenzene in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired product, 2-amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%).
科学的研究の応用
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)nicotinic acid (95%) has been used in a variety of scientific research applications. It is a useful substrate for the synthesis of various organic compounds, and has been used as a catalyst in the synthesis of a number of pharmaceuticals. It has also been used as a ligand in the synthesis of various metal complexes, as well as in the synthesis of polymers and zeolites. In addition, it has been used in the study of the structure and function of proteins, and has been used as a fluorescent probe for the detection of biomolecules.
特性
IUPAC Name |
2-amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-10-7(2-1-3-9(10)13(15,16)17)6-4-8(12(20)21)11(18)19-5-6/h1-5H,(H2,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARZGBWXCBJDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688259 |
Source


|
| Record name | 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261974-44-0 |
Source


|
| Record name | 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

